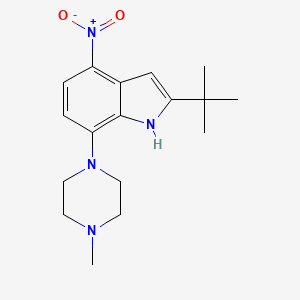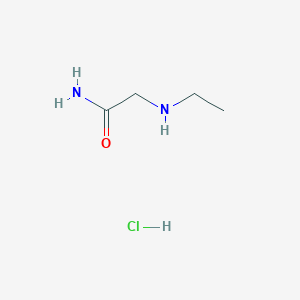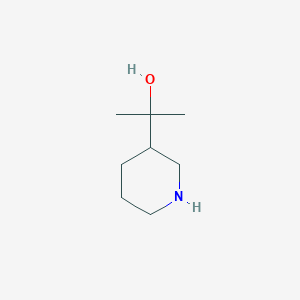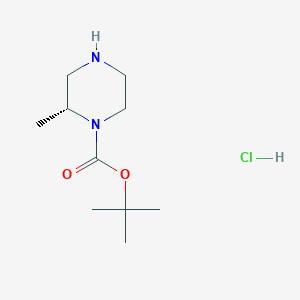
4-(Pyridin-4-ylmethoxy)phenol
Übersicht
Beschreibung
“4-(Pyridin-4-ylmethoxy)phenol” is a compound with the molecular formula C12H11NO2 . It is also known as 4-(4-pyridylmethoxy)phenol or 4-pyridinylmethyl 4-hydroxyphenyl ether.
Physical And Chemical Properties Analysis
“this compound” is a white to off-white crystalline powder with a melting point of 119-120°C. It has a molecular weight of 201.22 .Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Synthesis Reactions
The compound 4-(Pyridin-4-ylmethoxy)phenol and its derivatives have shown significant catalytic properties in synthesis reactions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a DMAP salt, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, revealing a detailed reaction mechanism for the first time. This catalytic process involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which interacts with the nucleophilic substrate to form a transient intermediate, releasing the acylation product and regenerating the catalyst (Liu et al., 2014).
Structural and Interaction Studies in Coordination Compounds
The structural aspects and interaction dynamics of coordination compounds containing this compound derivatives have been explored. Zn(II) and Cd(II) coordination compounds with 4-((pyridin-4-ylmethylene)amino)phenol ligands were synthesized and characterized, focusing on molecular structure, crystal packing, and non-covalent interactions like π···π stacking, C–H···π, O–H⋯N, and C–H···X hydrogen bonding interactions. This study provides insight into the role of weak non-covalent interactions in the crystal structure of Schiff-base ligand coordination compounds (Hajiashrafi et al., 2020).
Magnetic and Electrochemical Properties in Zinc Complexes
The magnetic and electrochemical properties of zinc complexes of Schiff and Mannich bases, including compounds with this compound derivatives, were examined. These complexes were characterized by X-ray diffraction crystallography, cyclic voltammetry, and electron paramagnetic resonance (EPR) spectroscopy. The study revealed details about the zinc-coordinated monophenoxyl radical species, their stability, and the weak magnetic coupling between radical spins in two-electron-oxidized species (Orio et al., 2010).
Environmental Applications: Detection and Degradation of Pollutants
This compound derivatives have been utilized in environmental applications, particularly in the detection, discrimination, and degradation of phenolic pollutants. Compounds like [Co2(btap)4(H2O)4][SiW12O40] (Co-POM) were synthesized and found to have multifunctional properties including colorimetric detection and discrimination of phenols, as well as photocatalytic degradation capabilities for pollutants like 4-chlorophenol (Xin et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(pyridin-4-ylmethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-1-3-12(4-2-11)15-9-10-5-7-13-8-6-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWXVGMUFOPNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine](/img/structure/B1437953.png)






![1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid](/img/structure/B1437965.png)




